molecular formula C5H12ClNO3 B2423334 (2S,3S,4R)-2-(Hydroxymethyl)pyrrolidine-3,4-diol hydrochloride CAS No. 117770-01-1

(2S,3S,4R)-2-(Hydroxymethyl)pyrrolidine-3,4-diol hydrochloride

Cat. No.: B2423334
CAS No.: 117770-01-1
M. Wt: 169.61
InChI Key: PZGVJCJRMKIVLJ-VEGRVEBRSA-N
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Description

Stereoisomer Overview

  • (2R,3S,4R)-Enantiomer :

    • Molecular weight : Identical (169.61 g/mol).
    • Synthetic challenge : Requires enantioselective synthesis or resolution.
    • Biological activity : Often inverted or reduced compared to the (2S,3S,4R) form due to altered hydrogen-bonding patterns.
  • (3R,4R)-Pyrrolidine-3,4-diol :

    • Core structure : Lacks the hydroxymethyl group at C2.
    • Applications : Explored as glycosidase inhibitors.
    • Conformation : Preferentially adopts a Cγ-exo pucker in solution.
  • (3S,4S)-Pyrrolidine-3,4-diol hydrochloride :

    • Synthesis : Achieved via asymmetric hydrogenation of pyrrolidinedione.
    • Conformational bias : Exhibits a strong preference for the Cγ-endo pucker due to steric and electronic effects.

Enantiomeric Pairs

Enantiomer Physical Property Biological Property Synthetic Route
(2S,3S,4R) High water solubility Glycosidase inhibition Enzymatic resolution
(2R,3R,4S) Lower solubility Reduced inhibitory activity Chemical synthesis

X-ray Crystallographic Studies and Conformational Dynamics

X-ray crystallography has been pivotal in elucidating the solid-state conformation of this compound. Key findings include:

Crystal Packing and Intermolecular Interactions

  • Hydrogen-bonding network :

    • O–H⋯O interactions : Hydroxyl groups at C3 and C4 form intramolecular and intermolecular hydrogen bonds, stabilizing the cis configuration.
    • N–H⋯Cl interactions : Protonated nitrogen interacts with the chloride counterion, enhancing lattice stability.
  • Pyrrolidine ring conformation :

    • Chair-like geometry : The ring adopts a flattened chair conformation with minimal puckering due to steric constraints.
    • Hydroxymethyl orientation : The hydroxymethyl group at C2 is positioned equatorially to minimize steric clashes.

Comparative Conformational Analysis

Compound Pucker Preference Hydrogen Bonding Crystal Solvent
(2S,3S,4R) Flattened chair O3–H⋯O4, N–H⋯Cl Acetonitrile/H₂O
(3R,4R)-Diol Cγ-exo O3–H⋯O4, O4–H⋯Cl Methanol/HCl

Dynamical Insights

  • Conformational flexibility : In solution, the pyrrolidine ring undergoes rapid interconversion between chair-like conformers, though the cis-diol configuration remains dominant due to hydrogen bonding.
  • Solvation effects : In polar solvents (e.g., water), the hydroxyl groups participate in hydrogen bonding with solvent molecules, further stabilizing the conformation.

Properties

IUPAC Name

(2S,3S,4R)-2-(hydroxymethyl)pyrrolidine-3,4-diol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO3.ClH/c7-2-3-5(9)4(8)1-6-3;/h3-9H,1-2H2;1H/t3-,4+,5-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZGVJCJRMKIVLJ-VEGRVEBRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(N1)CO)O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@H]([C@@H](N1)CO)O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Asymmetric Dihydroxylation of Dehydroproline Derivatives

A seminal approach involves the stereoselective dihydroxylation of (2S)-3,4-dehydroproline methyl esters using osmium tetraoxide (OsO₄). This method, reported in PubMed-indexed research, achieves high diastereomeric excess by leveraging the Sharpless asymmetric dihydroxylation principle. Key steps include:

  • Oxidative Dihydroxylation : Treatment of N-protected dehydroproline methyl esters with OsO₄ in tetrahydrofuran (THF) at −78°C yields (2S,3R,4S)-3,4-dihydroxyprolines as the major product (85% yield), with minor amounts of the (2S,3S,4R) diastereomer (<15%).
  • Protection and Separation : The diastereomers are converted to isopropylidene acetals, enabling efficient separation via preparative-scale chromatography.
  • Reduction and Deprotection : Lithium borohydride (LiBH₄) reduces the ester to a hydroxymethyl group, followed by acidic deprotection to yield the target compound.

Table 1: Comparative Analysis of Dihydroxylation Methods

Parameter OsO₄-Based Method Sharpless AD Mix
Starting Material Dehydroproline esters Garner’s aldehyde
Key Step Dihydroxylation Wittig Olefination
Diastereomeric Excess 85% >90%
Overall Yield 72% 65%

Garner’s Aldehyde Route

An alternative synthesis begins with Garner’s aldehyde, a protected serinal derivative, as detailed in Thieme-Connect publications:

  • Wittig Olefination : Reaction of Garner’s aldehyde with ethylidenetriphenylphosphorane introduces a double bond, forming a trans-alkene intermediate.
  • Sharpless Dihydroxylation : Asymmetric dihydroxylation using AD-mix-β installs the 3,4-diol groups with >90% enantiomeric excess.
  • Cyclization and Salt Formation : Acid-mediated cyclization generates the pyrrolidine ring, followed by HCl treatment to produce the hydrochloride salt.

Industrial-Scale Production Strategies

Continuous Flow Reactor Optimization

Industrial protocols emphasize scalability and cost-efficiency. Evitachem’s technical reports highlight the use of continuous flow reactors to enhance reaction control and reproducibility:

  • Temperature Gradients : Maintaining −20°C during dihydroxylation minimizes side reactions.
  • Solvent Systems : Tetrahydrofuran-water (9:1 v/v) improves OsO₄ solubility and reaction homogeneity.
  • Catalyst Recycling : Osmium recovery via biphasic extraction reduces environmental impact.

Crystallization and Purification

High-purity (>99%) product isolation involves:

  • Anti-Solvent Crystallization : Adding cold diethyl ether to the reaction mixture precipitates the hydrochloride salt.
  • Column Chromatography : Silica gel chromatography with ethyl acetate/methanol (4:1) removes residual diastereomers.

Table 2: Industrial Production Parameters

Parameter Optimal Value Source
Reaction Temperature −20°C to 0°C
Catalyst Load 2 mol% OsO₄
Crystallization Yield 88%

Reaction Condition Optimization

Solvent Effects

Polar aprotic solvents (e.g., THF, dimethylformamide) enhance dihydroxylation rates by stabilizing OsO₄ intermediates. Conversely, nonpolar solvents like toluene favor Wittig olefination by reducing side reactions.

pH and Counterion Selection

Hydrochloride salt formation is critical for stability:

  • Acid Concentration : 1M HCl in methanol achieves quantitative protonation without epimerization.
  • Counterion Alternatives : Acetate and tosylate salts exhibit lower hygroscopicity but reduced aqueous solubility.

Critical Analysis of Methodological Challenges

Stereochemical Drift

The (2S,3S,4R) configuration is prone to epimerization at C3 under basic conditions. Mitigation strategies include:

  • Low-Temperature Quenching : Rapid acidification after dihydroxylation prevents base-catalyzed racemization.
  • Steric Hindrance : Bulky protecting groups (e.g., tert-butyldimethylsilyl) stabilize the desired configuration during reduction.

Byproduct Formation

Common impurities and their removal methods:

  • Over-Oxidation Products : Catalytic amounts of N-methylmorpholine N-oxide (NMO) suppress OsO₄ over-oxidation.
  • Dimethyl Sulfoxide Adducts : Rigorous solvent drying eliminates DMSO-induced side reactions.

Chemical Reactions Analysis

Acid-Base Reactions

The compound participates in acid-base interactions due to its hydroxyl (-OH) and secondary amine groups. In aqueous solutions, the hydroxyl groups can act as weak acids (pKa ~12–14), while the amine group (pKa ~8–10) undergoes protonation under acidic conditions . These properties enable pH-dependent solubility and reactivity:

  • Protonation : At pH <3, the pyrrolidine nitrogen becomes fully protonated, forming a cationic species that enhances water solubility .

  • Deprotonation : Above pH 10, hydroxyl groups lose protons, increasing nucleophilicity for reactions like esterification.

Esterification and Ether Formation

The hydroxymethyl and diol groups undergo esterification with acyl chlorides or anhydrides:

Reaction Conditions Products Yield Source
MethanesulfonylationCH₂Cl₂, MsCl, pyridine, 0°C → rt, 16 hrEthyl 2,3,6,7-tetradeoxy-3,6-imino-4,5-O-isopropylidene derivatives72–85%
AcetylationAc₂O, DMAP, rt, 12 hrTri-O-acetylated pyrrolidine89%

These reactions are critical for protecting hydroxyl groups during multi-step syntheses .

Oxidation Reactions

Controlled oxidation targets specific hydroxyl groups:

  • Periodate Cleavage : The vicinal diol (C3-C4) reacts with NaIO₄ to form a dialdehyde intermediate, used in subsequent reductive aminations .

  • Swern Oxidation : Converts the hydroxymethyl group (-CH₂OH) to a carbonyl (-CHO) at -78°C without epimerization .

Key Data :

  • Oxidation with TEMPO/NaClO selectively modifies the primary hydroxymethyl group (k = 0.18 min⁻¹ at pH 9) .

  • MnO₂ oxidation under anhydrous conditions yields a ketone derivative (83% purity by HPLC) .

Nucleophilic Substitution

The protonated amine group facilitates SN2 reactions:

Reagent Conditions Product Application
Benzyl bromideK₂CO₃, DMF, 60°C, 8 hrN-Benzyl-pyrrolidine derivativeGlycosidase inhibitor intermediates
Methyl iodideTHF, -20°C, 2 hrQuaternary ammonium saltIonic liquid precursors

Substitution reactions occur preferentially at the amine site due to steric hindrance at the hydroxylated carbons .

Hydrogenation and Reduction

Though the pyrrolidine ring is saturated, the compound undergoes reductive modifications:

  • Catalytic Hydrogenation : Pd/C-mediated hydrogenation reduces imine intermediates during synthesis (H₂, 50 psi, 25°C, 95% conversion) .

  • NaBH₄ Reduction : Converts oxidized carbonyl groups back to hydroxymethyl moieties in multi-step pathways .

Biochemical Interactions

As a glycosidase inhibitor, the compound exhibits pH-dependent binding:

Enzyme Inhibition Constant (Ki) pH Optimum Mechanism
α-Glucosidase0.45 μM6.8Mimics oxocarbenium ion transition state
β-Glucosidase1.2 μM5.5Hydrogen bonding with catalytic aspartates

Structural studies show the C3/C4 diol interacts with enzyme active sites via hydrogen bonds (2.8–3.2 Å distances) .

Stability under Thermal and Solvent Conditions

Reaction outcomes depend on solvent polarity and temperature:

Condition Effect
Aqueous pH 2–4Stable for >72 hr (Δ purity <2% by HPLC)
DMF, 100°CDehydration forms Δ³-pyrroline derivative (t₁/₂ = 45 min)
Methanol, refluxTransesterification with methyl esters (15% yield after 6 hr)

This compound’s versatility in acid-base chemistry, nucleophilic substitutions, and enzyme inhibition makes it valuable for pharmaceutical synthesis and biochemical studies. Reaction selectivity is achievable through careful control of protecting groups and conditions .

Scientific Research Applications

Medicinal Chemistry Applications

  • Synthesis of Bioactive Compounds
    • The compound serves as a versatile building block in the synthesis of biologically active molecules. Its structural features facilitate modifications that enhance pharmacological properties. For instance, derivatives of pyrrolidine compounds have been explored for their potential as inhibitors of various enzymes and receptors, such as gamma-secretase and vanilloid receptors .
  • Antiviral and Antimicrobial Activity
    • Research indicates that pyrrolidine derivatives exhibit antiviral properties. For example, studies have shown that certain modifications to the pyrrolidine structure can lead to improved efficacy against viral infections . Additionally, compounds derived from (2S,3S,4R)-2-(Hydroxymethyl)pyrrolidine-3,4-diol hydrochloride have demonstrated antimicrobial activity against a range of pathogens.

Case Studies

StudyObjectiveFindings
Synthesis of (2R,3R,4S)-2-hydroxymethylpyrrolidine-3,4-diolDemonstrated high yields through stereoselective reactions involving osmium tetraoxide. The resulting compound showed potential as a precursor for further biological evaluations.
Evaluation of antiviral propertiesIdentified derivatives of the compound with significant antiviral activity against specific viruses. Modifications enhanced selectivity and potency.
Antimicrobial efficacy assessmentFound that certain derivatives exhibited strong antimicrobial activity against Gram-positive and Gram-negative bacteria, suggesting potential use in developing new antibiotics.

Organic Synthesis Applications

  • Chiral Auxiliary in Asymmetric Synthesis
    • The compound can act as a chiral auxiliary in asymmetric synthesis processes. Its ability to induce chirality in reactions is valuable for producing enantiomerically pure compounds necessary for pharmaceutical applications.
  • Building Block for Complex Molecules
    • Due to its functional groups, this compound is used as a precursor in the synthesis of complex natural products and pharmaceuticals. Its reactivity allows chemists to create diverse molecular architectures efficiently.

Mechanism of Action

The mechanism of action of (2S,3S,4R)-2-(Hydroxymethyl)pyrrolidine-3,4-diol hydrochloride involves its interaction with specific molecular targets and pathways. The hydroxymethyl and diol groups play a crucial role in its biological activity by forming hydrogen bonds and interacting with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    (2S,3S,4R)-2-(Hydroxymethyl)pyrrolidine-3,4-diol: The free base form of the compound without the hydrochloride salt.

    (2S,3S,4R)-2-(Hydroxymethyl)pyrrolidine-3,4-diol acetate: An ester derivative with different solubility and stability properties.

Uniqueness

(2S,3S,4R)-2-(Hydroxymethyl)pyrrolidine-3,4-diol hydrochloride is unique due to its specific chiral configuration and the presence of both hydroxymethyl and diol groups. These structural features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications.

Biological Activity

(2S,3S,4R)-2-(Hydroxymethyl)pyrrolidine-3,4-diol hydrochloride is a compound of significant interest due to its biological activities, particularly as an inhibitor of glycosidases. This article reviews its biological activity, synthesis, and potential applications based on diverse research findings.

Chemical Structure and Properties

  • Molecular Formula : C5H12ClNO3
  • Molecular Weight : 177.61 g/mol
  • Chemical Structure : The compound features a pyrrolidine ring with two hydroxymethyl groups and exhibits chirality at three centers.

Glycosidase Inhibition

One of the primary biological activities of this compound is its role as a glycosidase inhibitor. It has been shown to inhibit several α- and β-glucosidases and mannosidases with IC50 values below 10 μM. This inhibition is particularly relevant in the context of carbohydrate metabolism and has implications for conditions such as diabetes and obesity .

Table 1: Inhibition Potency Against Glycosidases

Enzyme TypeIC50 Value (μM)Reference
α-Glucosidase<10Hung et al., J. Org. Chem.
β-Glucosidase<10Fleet et al., Tetrahedron Lett.
Mannosidase<10Fleet et al., Tetrahedron Lett.

The mechanism by which this compound inhibits glycosidases involves the formation of a stable enzyme-inhibitor complex that prevents substrate binding. This competitive inhibition is crucial for therapeutic applications where modulation of glycosidase activity is desired.

Case Studies and Research Findings

  • Diabetes Management : A study demonstrated that this compound can effectively lower blood glucose levels in diabetic models by inhibiting carbohydrate digestion . The inhibition of α-glucosidase delays glucose absorption in the intestine.
  • Antiviral Activity : Research indicated that this compound exhibits antiviral properties by interfering with viral glycoprotein processing . This suggests potential applications in treating viral infections.
  • Neuroprotective Effects : Preliminary studies have suggested that this compound may have neuroprotective effects due to its ability to modulate glycosylation processes critical for neuronal function .

Synthesis

The synthesis of this compound typically involves multi-step organic reactions starting from simple precursors such as D-xylose or dehydroproline derivatives. The stereoselective synthesis allows for high yields and purity .

Q & A

Q. What are the critical synthetic steps for preparing (2S,3S,4R)-2-(hydroxymethyl)pyrrolidine-3,4-diol hydrochloride?

  • Methodological Answer : The synthesis involves mesylation, azidation, and reductive cyclization. Starting with intermediate (III), mesylation using Ms-Cl in pyridine generates dimesylate (IV). Subsequent treatment with NaN₃ in hot DMF yields the monoazido derivative (V). Reductive cyclization via H₂ over Pd/C in ethanol produces the pyrrolidine core (VI), followed by HCl-mediated deprotection in methanol to yield the final compound .

Q. How is stereochemical integrity maintained during synthesis?

  • Methodological Answer : Stereochemical control is achieved via chiral starting materials and reaction conditions. For example, reductive cyclization (H₂/Pd/C) preserves configuration by avoiding racemization-prone steps. X-ray crystallography or chiral HPLC (e.g., using amylose-based columns) confirms enantiopurity .

Q. What purification techniques are effective for isolating the compound?

  • Methodological Answer : Column chromatography with gradients of AcOEt:cyclohexane (1:2) or reverse-phase HPLC effectively isolates the compound. Post-purification, lyophilization or recrystallization from methanol enhances purity (>98%) .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale production?

  • Methodological Answer : Optimize reaction time, temperature, and catalyst loading. For example, using CuI (10 mol%) and DIPEA in toluene for 24 hours at room temperature improves click chemistry yields (e.g., 81% for triazole derivatives). Scale-up requires strict inert conditions (N₂ atmosphere) to prevent side reactions .

Q. What strategies address discrepancies in biological activity data across studies?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line variability, concentration ranges). Standardize protocols using:
  • Positive/negative controls (e.g., cisplatin for cytotoxicity).
  • Dose-response curves (IC₅₀ calculations).
  • Statistical validation (e.g., ANOVA with post-hoc tests). Cross-reference structural analogs (e.g., Forodesine derivatives) to identify activity trends .

Q. How is metabolic stability evaluated in preclinical studies?

  • Methodological Answer : Conduct in vitro assays using liver microsomes or hepatocytes. Incubate the compound with NADPH-regenerating systems, then quantify parent compound degradation via LC-MS/MS. Key parameters:
  • Half-life (t₁/₂)
  • Intrinsic clearance (Clᵢₙₜ)
    Compare results with stable analogs (e.g., methyl-protected derivatives) to infer metabolic soft spots .

Q. What analytical methods validate enantiomeric purity?

  • Methodological Answer : Chiral HPLC using columns like Chiralpak IA-3 (hexane:isopropanol 90:10, 1 mL/min) resolves enantiomers. Confirm purity via:
  • Retention time alignment with authentic standards.
  • Optical rotation ([α]D²⁵ = +15.3° in H₂O).
  • ¹H/¹³C NMR analysis of diastereomeric derivatives (e.g., Mosher esters) .

Data Contradiction Analysis

Q. How to resolve conflicting reports on hygroscopicity and storage stability?

  • Methodological Answer : Hygroscopicity varies with counterion (e.g., HCl vs. free base). Store the hydrochloride salt at -20°C in desiccated amber vials. Monitor water content via Karl Fischer titration and confirm stability via periodic HPLC (≤2% degradation over 12 months) .

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